molecular formula C17H21N3O3S B5707566 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine

Número de catálogo B5707566
Peso molecular: 347.4 g/mol
Clave InChI: XRAQLEGQLXRDKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, commonly known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased levels of GLP-1 and GIP, which in turn stimulates the release of insulin and reduces the release of glucagon, resulting in improved glycemic control.

Mecanismo De Acción

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors work by inhibiting the enzyme 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine, which is responsible for the breakdown of GLP-1 and GIP. GLP-1 and GIP are hormones that stimulate the release of insulin and inhibit the release of glucagon, resulting in improved glycemic control.
Biochemical and physiological effects:
1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have several biochemical and physiological effects. They increase the levels of GLP-1 and GIP, which stimulate the release of insulin and inhibit the release of glucagon. This leads to improved glycemic control and a reduction in the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, making them a promising area of research. The limitations of using 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors in lab experiments include the potential for drug interactions and the need for careful monitoring of blood glucose levels.

Direcciones Futuras

There are several future directions for research on 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors. One area of research is the development of new 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the cardiovascular benefits of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors, including their potential for reducing the risk of major adverse cardiovascular events. Finally, research is needed to determine the long-term effects of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors on glycemic control and cardiovascular outcomes.

Métodos De Síntesis

The synthesis of 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with piperidine and sodium hydride in dimethylformamide (DMF) at room temperature. The resulting product is then treated with sodium sulfite and hydrochloric acid to obtain the final product.

Aplicaciones Científicas De Investigación

1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated their ability to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. In addition, 1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine inhibitors have been shown to have cardiovascular benefits, including a reduction in the risk of major adverse cardiovascular events.

Propiedades

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-11-14(2)20(18-13)17(21)15-7-6-8-16(12-15)24(22,23)19-9-4-3-5-10-19/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAQLEGQLXRDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,5-dimethyl-1H-pyrazol-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.